molecular formula C17H17N3O4 B2915355 Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-44-9

Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2915355
CAS No.: 339020-44-9
M. Wt: 327.34
InChI Key: ONNYYHCXUXPIRO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate: is a chemical compound with the molecular formula C17H17N3O4 and a molecular weight of 327.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrido[1,2-a]indole-10-carboxylic acid with ethyl hydrazinocarboxylate under specific conditions to form the desired compound[_{{{CITATION{{{_2{339020-44-9 CAS MSDS (ETHYL 3-(2-HYDRAZINO-2-OXOETHOXY)PYRIDO1,2-A ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in studying biochemical pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new therapeutic agents

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes. Further research is required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

  • Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Uniqueness: this compound stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-23-17(22)16-12-7-6-11(24-10-15(21)19-18)9-14(12)20-8-4-3-5-13(16)20/h3-9H,2,10,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNYYHCXUXPIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328114
Record name ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.75 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339020-44-9
Record name ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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